molecular formula C19H16N2O2S B2531499 N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide CAS No. 868674-97-9

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide

Cat. No.: B2531499
CAS No.: 868674-97-9
M. Wt: 336.41
InChI Key: SPISKLPLCQXXMA-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a benzothiazole-derived compound characterized by a 2,3-dihydro-1,3-benzothiazole core with a propynyl (C≡CH) substituent at position 3, a methyl group at position 4, and a phenoxyacetamide moiety linked to the thiazole nitrogen (Figure 1). This compound belongs to a class of heterocyclic molecules often explored for their pharmacological properties, including anticancer and antimicrobial activities .

Properties

IUPAC Name

N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-3-12-21-18-14(2)8-7-11-16(18)24-19(21)20-17(22)13-23-15-9-5-4-6-10-15/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPISKLPLCQXXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)COC3=CC=CC=C3)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate, leading to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . This intermediate can then be further reacted with phenoxyacetyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide has been investigated for its potential as:

  • Antimicrobial Agent: Studies have shown effectiveness against various microbial strains, including Mycobacterium tuberculosis. Certain derivatives enhance the efficacy of existing treatments significantly .
ActivityMicrobial StrainEnhancement
AntimicrobialMycobacterium tuberculosisUp to 50-fold improvement with derivatives

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor , particularly in inhibiting cholinesterases, which play a crucial role in neurotransmission. This inhibition can lead to therapeutic effects in neurodegenerative diseases.

Cancer Research

Recent studies have explored its anticancer properties. The compound shows promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .

Type of CancerCell Line TestedInhibition Percentage
CNS CancerSF-29584.19%
LeukemiaRPMI-822672.11%

Material Science

In addition to biological applications, this compound can serve as a building block for synthesizing more complex molecules used in material science. Its structural features allow it to be incorporated into new materials with tailored properties .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that derivatives of N-[4-(6-methyl-benzothiazol)] enhanced the activity against Mycobacterium tuberculosis. In vitro tests indicated significant improvements in treatment efficacy when combined with standard therapies .

Case Study 2: Cancer Cell Line Testing

Research conducted on various cancer cell lines revealed that specific derivatives exhibited high levels of cytotoxicity against multiple types of cancer cells, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may act as an inhibitor of ammonia monooxygenase, a key enzyme in nitrification processes .

Comparison with Similar Compounds

N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide ()

  • Structure : Features a methoxy group at position 4, a propenyl (allyl) substituent at position 3, and a pivalamide (2,2-dimethylpropanamide) group.
  • Key Differences :
    • The propenyl group (C=C) in this compound contrasts with the propynyl (C≡C) group in the target molecule, reducing electron-withdrawing effects and steric demand.
    • Methoxy (OCH₃) at position 4 may enhance solubility compared to the methyl group in the target compound .

4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide ()

  • Structure : Contains a diethylsulfamoylbenzamide group and an ethoxy (OC₂H₅) substituent at position 3.
  • Key Differences: The ethoxy group increases hydrophobicity compared to the methyl group in the target compound.

N-[(2Z)-3-(2-Methoxyphenyl)-4-methyl-1,3-thiazol-2(3H)-ylidene]-N-(2-methylphenyl)amine ()

  • Structure : A thiazole core with a 2-methoxyphenyl group at position 3 and a 2-methylphenylamine substituent.
  • Key Differences :
    • The absence of a dihydrobenzothiazole ring reduces aromatic conjugation.
    • The amine group may confer basicity, unlike the neutral acetamide in the target compound .

Spectroscopic and Crystallographic Data

IR and NMR Signatures

  • Target Compound : Expected C=O stretch near 1670–1680 cm⁻¹ (acetamide) and C≡C stretch ~2100–2260 cm⁻¹ (propynyl), similar to compounds in and .
  • Compound 6b (): IR: C=O at 1682 cm⁻¹, NO₂ asymmetric stretch at 1504 cm⁻¹. ¹H NMR: Phenoxy protons at δ 7.20–8.40 ppm; triazole proton at δ 8.36 ppm .

Crystallographic Comparisons

  • Compound in :
    • Planar geometry at the C=N bond (Z-configuration) with a dihedral angle of 1.4° between benzothiazole and benzamide rings.
    • Bond lengths: C=N (1.30 Å), C–S (1.74 Å) .
  • Implications : The target compound’s Z-configuration likely adopts a similar planar structure, favoring π-π stacking interactions in biological targets.

Biological Activity

N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H17N3O2SC_{18}H_{17}N_3O_2S with a molecular weight of approximately 351.38 g/mol. Its structure features a benzothiazole moiety, which contributes to its unique chemical properties and biological activities. The presence of the propyne group enhances its reactivity, making it a candidate for various medicinal applications.

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂S
Molecular Weight351.38 g/mol
Melting PointNot specified
SolubilityNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of related benzothiazole derivatives, compounds demonstrated IC50 values ranging from 3.58 to 15.36 µM against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colorectal cancer) . The selectivity towards cancer cells was confirmed through comparisons with normal cell lines.

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : It has been suggested that this compound may inhibit key enzymes involved in cancer progression, such as BRAF and VEGFR .
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by activating apoptotic pathways .
  • Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle arrest at the G2-M phase, leading to inhibited proliferation of cancer cells .

Table 2: Biological Activity Summary

Activity TypeObserved Effects
AnticancerSignificant cytotoxicity
Enzyme InhibitionBRAF/VEGFR inhibition
Apoptosis InductionIncreased apoptotic cells
Cell Cycle ArrestG2-M phase arrest

Synthesis Pathways

The synthesis of N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoacetamide typically involves multi-step reactions:

  • Formation of Benzothiazole Core : This is achieved through cyclization reactions involving 2-amino thiophenol.
  • Introduction of Propynyl Group : The propynyl group can be introduced via Sonogashira coupling reactions.
  • Amide Bond Formation : The final step involves the reaction with phenoxyacetyl chloride to form the desired amide .

Table 3: Synthesis Steps

StepReaction Type
Formation of BenzothiazoleCyclization
Introduction of PropynylSonogashira Coupling
Amide Bond FormationAcylation

Q & A

Basic: What are the typical synthetic routes for N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide?

Answer:
The synthesis involves multi-step organic reactions:

Cyclocondensation : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, 4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-amine is condensed with phenoxyacetic acid derivatives under reflux in dichloromethane or ethanol .

Schiff Base Formation : The imine (C=N) bond in the dihydrobenzothiazole ring is stabilized using Z-configuration-selective conditions, such as low-temperature reactions (< 0°C) to prevent isomerization .

Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Sonogashira) may introduce the prop-2-yn-1-yl group, requiring inert atmospheres (N₂/Ar) and catalysts like Pd(PPh₃)₄ .

Key Reaction Conditions:

ParameterOptimal Range
SolventDichloromethane, ethanol
Temperature0–80°C (step-dependent)
CatalystsPd(PPh₃)₄, triethylamine
Reaction Time6–24 hours (monitored via TLC)

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural validation employs:

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Assigns protons and carbons in the benzothiazole ring (δ 6.8–7.5 ppm for aromatic protons) and confirms the Z-configuration via coupling constants (e.g., J = 12–15 Hz for trans-alkenyl protons) .
  • IR Spectroscopy : Identifies C=N (1650–1600 cm⁻¹) and amide C=O (1680–1640 cm⁻¹) stretches .

Mass Spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]+ at m/z 365.12) .

X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

Example NMR Data (Key Peaks):

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Benzothiazole C-H7.2–7.5120–135
Propynyl CH₂4.5–5.070–80
Phenoxy OCH₂4.2–4.560–65

Advanced: How can reaction yields be optimized for the prop-2-yn-1-yl substitution step?

Answer:
Yield optimization focuses on:

Catalyst Screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for Sonogashira coupling. Pd(PPh₃)₄ in DMF increases yields to >75% compared to PdCl₂(dppf) (60–65%) .

Solvent Effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency vs. non-polar solvents (toluene) .

Temperature Control : 60–80°C minimizes side reactions (e.g., alkyne oligomerization) .

Contradictory Observations:

  • Higher Pd loading (5 mol%) in THF reduces yield due to catalyst poisoning, whereas 2 mol% in DMF is optimal .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

Structure-Activity Relationship (SAR) Studies :

  • Compare analogs with modified substituents (e.g., 4-methyl vs. 4-methoxy on the benzothiazole ring) to identify pharmacophores .
  • Use dose-response assays (IC₅₀ values) to quantify potency differences.

Target Validation :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization .
  • Molecular Docking : Simulate binding modes in active sites (e.g., ATP-binding pockets) to explain activity variations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.